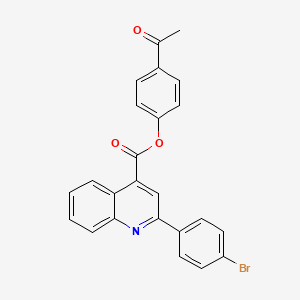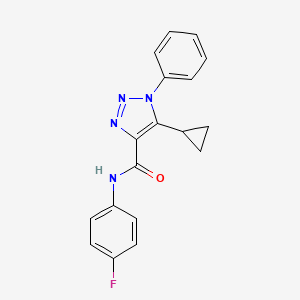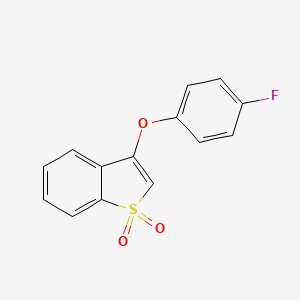![molecular formula C21H25N3O3S B4833045 N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4833045.png)
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide
説明
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide, also known as APTHC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide can induce DNA damage and cell death in cancer cells. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to increase ROS levels in cancer cells, which can lead to DNA damage and cell death. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide. One area of interest is the development of more water-soluble derivatives of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide, which could improve its bioavailability and efficacy in vivo. Another area of interest is the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide in combination with other anti-cancer agents, which could enhance its anti-tumor activity. Additionally, the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide in animal models of cancer could provide valuable information about its in vivo pharmacokinetics and toxicity.
科学的研究の応用
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[[2-(4-tert-butylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(25)15-5-9-17(10-6-15)22-20(28)24-23-19(26)13-27-18-11-7-16(8-12-18)21(2,3)4/h5-12H,13H2,1-4H3,(H,23,26)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUSSVQHCSLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4832987.png)
![N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4833004.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4833008.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B4833018.png)
![(3aR,7aS)-2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4833027.png)
![2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B4833050.png)
![2-(4-ethylphenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4833051.png)
![4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4833052.png)